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molecular formula C10H10O5 B1336782 2-Formyl-4,5-dimethoxybenzoic acid CAS No. 490-63-1

2-Formyl-4,5-dimethoxybenzoic acid

Cat. No. B1336782
M. Wt: 210.18 g/mol
InChI Key: CXANNUKKXKKTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525055B1

Procedure details

A mixture of 5,6-dimethoxy-3H-isobenzofuran-1-one (10 g, 51.5 mmoles), obtained as described in example 1, under N2 in CCl4 (250 ml), N-bromo-succinimide (13.88 g, 77.25 mmoles) and benzoyl peroxide (320 mg, 1.23 mmoles) was kept under reflux for 2 hours, then cooled, filtered and washed with a 10% Na2SO3 solution (200 ml), then with water, anhydrified and brought to dryness. The residue was taken up with 5% HCl (100 ml) and kept under reflux for 4 hours, then the solution was cooled, basified with NaOH, washed with ethyl acetate and slowly re-acidified to give a precipitate which was filtered, washed with water, dried on P2O5 under vacuum to give 6.43 g of the title compound (yield: 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
320 mg
Type
catalyst
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[O:7][CH2:6]2.BrN1C(=[O:21])CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH:6]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:11]([O:12][CH3:13])=[CH:10][C:9]=1[C:8]([OH:7])=[O:14])=[O:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2COC(C2=CC1OC)=O
Step Two
Name
Quantity
13.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
320 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a 10% Na2SO3 solution (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
slowly re-acidified to give a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on P2O5 under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C(=O)O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.43 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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